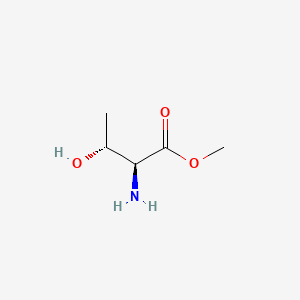

(2S,3R)-methyl 2-amino-3-hydroxybutanoate

Description

Properties

IUPAC Name |

methyl (2S,3R)-2-amino-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHCXXXXQNWQLP-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955339 | |

| Record name | L-Threonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3373-59-9 | |

| Record name | L-Threonine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl threoninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-threoninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THREONINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOK073U22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3R)-methyl 2-amino-3-hydroxybutanoate: A Chiral Building Block for Drug Development

Introduction

(2S,3R)-methyl 2-amino-3-hydroxybutanoate, the methyl ester of the essential amino acid L-threonine, is a pivotal chiral building block in modern synthetic organic chemistry. Its well-defined stereochemistry, derived from the natural chiral pool, makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of the chemical properties, synthesis, characterization, and applications of its hydrochloride salt, this compound hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of bioactive molecules.

Physicochemical and Spectroscopic Properties

This compound is most commonly handled and stored as its hydrochloride salt to enhance stability and solubility.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride | [2] |

| Synonyms | L-Threonine methyl ester hydrochloride, H-Thr-OMe·HCl | [3] |

| CAS Number | 39994-75-7 | [2] |

| Molecular Formula | C₅H₁₂ClNO₃ | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 64 °C | [5] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in water. Soluble in alcohols like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[6] |

Spectroscopic Profile

A thorough spectroscopic characterization is crucial for confirming the identity and purity of this compound hydrochloride. Below are the expected spectral data based on its structure and data from related compounds.[4]

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:

-

~4.1-4.3 ppm (d, 1H): This doublet corresponds to the α-proton (C2-H), which is coupled to the β-proton.

-

~3.9-4.1 ppm (m, 1H): This multiplet represents the β-proton (C3-H), coupled to both the α-proton and the γ-methyl protons.

-

3.78 ppm (s, 3H): This singlet is characteristic of the methyl ester protons (-OCH₃).

-

~1.3-1.4 ppm (d, 3H): This doublet arises from the γ-methyl protons (-CH₃), coupled to the β-proton.

-

The protons of the amine and hydroxyl groups may appear as broad singlets or may exchange with the solvent, depending on the solvent and concentration used.

-

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.

-

~170-172 ppm: Carbonyl carbon of the ester group (C=O).

-

~66-68 ppm: β-carbon, attached to the hydroxyl group.

-

~58-60 ppm: α-carbon, bonded to the amino group.

-

~52-54 ppm: Methyl carbon of the ester group (-OCH₃).

-

~19-21 ppm: γ-methyl carbon (-CH₃).

-

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorption bands are expected in the following regions:

-

3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group and N-H stretching of the protonated amine.

-

3000-2800 cm⁻¹: C-H stretching of the alkyl groups.

-

~1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1600 cm⁻¹: N-H bending of the protonated amine.

-

~1200 cm⁻¹: C-O stretching of the ester group.

-

~1100 cm⁻¹: C-O stretching of the secondary alcohol.

1.1.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 134.1, corresponding to the free base. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group, water, and other characteristic fragmentations of amino acid esters.[7]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound hydrochloride is the Fischer esterification of L-threonine.[8] This method utilizes an alcohol (methanol) in the presence of a strong acid catalyst.

Synthesis Protocol: Fischer Esterification using Thionyl Chloride

This protocol is widely employed due to its high yield and the in situ generation of HCl, which catalyzes the reaction and forms the desired hydrochloride salt.[4][9]

Workflow for Synthesis of this compound hydrochloride

Caption: Workflow for the synthesis of this compound hydrochloride.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-threonine (1 equivalent) in anhydrous methanol. The use of anhydrous methanol is critical to drive the equilibrium towards the ester product and prevent hydrolysis.

-

Cooling: Cool the suspension to a temperature between -10°C and 0°C using an ice-salt bath. This is necessary because the subsequent addition of thionyl chloride is highly exothermic.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. Maintaining a low temperature during this addition is crucial to control the reaction rate and prevent side reactions.

-

Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to gradually warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude product as a white solid.

-

Purification: The crude this compound hydrochloride can be purified by recrystallization. A common solvent system for this is a mixture of methanol and diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid. Allowing the solution to cool slowly will promote the formation of pure crystals.[3]

Alternative Synthesis using Trimethylchlorosilane (TMSCl)

An alternative, milder method for the esterification involves the use of trimethylchlorosilane (TMSCl) in methanol. TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method often provides high yields and avoids the use of the more corrosive thionyl chloride.[10]

Stability and Handling

This compound hydrochloride is a relatively stable compound when stored under appropriate conditions. However, its functional groups are susceptible to degradation under certain circumstances.

Potential Degradation Pathways

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. researchgate.net [researchgate.net]

- 3. 39994-75-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. WO2013143266A1 - Doripenem intermediate compound, preparation process therefor and use thereof, and preparation process for doripenem - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of L-Threonine Methyl Ester Hydrochloride

This guide offers a comprehensive exploration of the essential physical and chemical properties of L-Threonine methyl ester hydrochloride (H-Thr-OMe·HCl). Designed for researchers, scientists, and professionals in drug development, this document provides a synthesized overview of its structural characteristics, physical constants, and spectral data, underpinned by established experimental protocols and authoritative references.

Introduction: A Versatile Chiral Building Block

L-Threonine methyl ester hydrochloride is a derivative of the essential amino acid L-threonine, a key chiral building block in organic synthesis. Its utility is most pronounced in peptide synthesis, where the methyl ester group serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient and versatile reagent in a variety of synthetic applications. A thorough understanding of its physical properties is paramount for its effective use, from reaction setup and monitoring to purification and characterization of the final products.

Molecular and Chemical Identity

A clear definition of a compound's identity is the foundation of any technical analysis. The structural and chemical details of L-Threonine methyl ester hydrochloride are summarized below.

Molecular Structure:

The molecular structure of L-Threonine methyl ester hydrochloride is characterized by a chiral center at the alpha-carbon, the presence of a secondary hydroxyl group on the side chain, a methyl ester, and a protonated amino group in the form of a hydrochloride salt.

Diagram of the Molecular Structure of L-Threonine Methyl Ester Hydrochloride

Caption: 2D representation of L-Threonine methyl ester hydrochloride.

Table 1: Chemical Identity of L-Threonine Methyl Ester Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |

| Molecular Formula | C₅H₁₂ClNO₃ | |

| Molecular Weight | 169.61 g/mol | |

| CAS Number | 39994-75-7 | |

| Canonical SMILES | COC)N">C@HO.Cl | |

| InChI Key | OZSJLLVVZFTDEY-HJXLNUONSA-N |

Core Physical Properties

The physical properties of L-Threonine methyl ester hydrochloride are critical for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below, followed by a more detailed discussion of key parameters.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or a yellow to yellowish oil. | [1][2] |

| Melting Point | 64 °C. Note: A higher melting point of 125 °C is reported for the racemic DL-form. | [3][4] |

| Solubility | Soluble in water. | [5] |

| Optical Rotation | [α]²⁰/D = -15 ± 1.5° (c=1 in 5N HCl) | [6] |

| Stability | Moisture sensitive and hygroscopic. | [5] |

| Storage | Store at -20°C for long-term stability. Keep container tightly closed in a dry and well-ventilated place. | [3][4] |

Appearance

L-Threonine methyl ester hydrochloride is commercially available as a white to off-white crystalline powder.[3] Some sources also describe it as a yellow or yellowish oil, which may indicate the presence of impurities or a different physical form.[2] For applications where high purity is critical, the use of the crystalline solid is recommended.

Melting Point: A Note on Stereochemistry

There is a notable discrepancy in the reported melting points for threonine methyl ester hydrochloride. The L-enantiomer is reported to have a melting point of 64 °C.[3] In contrast, the racemic mixture, DL-Threonine methyl ester hydrochloride, has a significantly higher melting point of 125 °C.[4] This difference is a classic example of how stereochemistry can influence the crystal lattice energy and, consequently, the melting point of a compound. It is crucial for researchers to be aware of the stereochemical purity of their material, as the melting point can serve as a preliminary indicator.

Solubility Profile

As a hydrochloride salt, L-Threonine methyl ester hydrochloride exhibits good solubility in water.[5] While qualitative data confirms its aqueous solubility, quantitative data in a range of organic solvents is not extensively documented in publicly available literature. For solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), it is recommended that researchers determine the solubility empirically to meet the specific requirements of their experimental design.

Optical Rotation

The specific rotation of L-Threonine methyl ester hydrochloride is a key indicator of its enantiomeric purity. A reported value is [α]²⁰/D = -15 ± 1.5°, measured at a concentration of 1 g/100mL in 5N hydrochloric acid.[6] This levorotatory property is characteristic of the L-enantiomer.

Stability and Storage

L-Threonine methyl ester hydrochloride is known to be moisture-sensitive and hygroscopic.[5] Exposure to atmospheric moisture can lead to hydrolysis of the methyl ester and degradation of the compound. Therefore, it is imperative to store the material in a tightly sealed container, preferably under an inert atmosphere, in a cool and dry place. For long-term storage, a temperature of -20°C is recommended to maintain its integrity and purity.[3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of L-Threonine methyl ester hydrochloride. The following sections provide an overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data.

Diagram of a General Workflow for the Characterization of L-Threonine Methyl Ester Hydrochloride

Sources

A Technical Guide to the Spectroscopic Characterization of (2S,3R)-methyl 2-amino-3-hydroxybutanoate

Introduction

(2S,3R)-methyl 2-amino-3-hydroxybutanoate, a derivative of the amino acid L-allo-threonine, serves as a crucial chiral building block in synthetic organic chemistry and pharmaceutical development.[1][2] Its stereochemically defined structure, featuring both amino and hydroxyl functional groups, makes it a valuable precursor for synthesizing complex molecules with specific biological activities. Accurate and unambiguous structural confirmation is paramount to ensure the integrity of these synthetic pathways and the efficacy of the final products.

This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an irrefutable structural fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causality behind experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Choice of Solvent The selection of an appropriate deuterated solvent is the first critical decision in NMR analysis. For amino acid esters, solubility and the potential for proton exchange are key considerations.

-

Deuterated Chloroform (CDCl₃): Often a good starting point for many organic compounds due to its excellent dissolving power and simple residual solvent signal (~7.26 ppm).[3]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): Useful for compounds with poor solubility in chloroform, particularly those capable of hydrogen bonding, like peptides and amino acids.[3][4] Its residual proton signal appears around 2.50 ppm.[3]

-

Deuterated Water (D₂O): Essential for studying biological samples in an aqueous-like environment.[3] However, it will cause the exchange of labile protons (from -OH and -NH₂) with deuterium, leading to the disappearance of their signals. This phenomenon can be used diagnostically to identify these peaks.[4]

For this compound, CDCl₃ or DMSO-d₆ are typically suitable. The choice depends on the sample's purity and intended analysis.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Shimming: Homogenize the magnetic field across the sample to obtain sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Trustworthiness: Data Interpretation and Validation The ¹H NMR spectrum provides a unique fingerprint. The chemical shift (δ), multiplicity, coupling constant (J), and integration of each signal must be consistent with the proposed structure.

Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -CH₃ (C4) | ~1.1 | Doublet | ~6.4 | 3H | Coupled to the C3 proton. |

| -NH₂ | ~2.0-3.0 | Broad Singlet | N/A | 2H | Labile protons, chemical shift can vary. |

| -CH- (C2) | ~3.2 | Doublet | ~4.0 | 1H | Coupled to the C3 proton. Deshielded by adjacent amino and ester groups. |

| -OCH₃ | ~3.6 | Singlet | N/A | 3H | Protons of the methyl ester group. |

| -CH- (C3) | ~3.8 | Doublet of Quartets | d: ~4.0, q: ~6.4 | 1H | Coupled to both the C2 proton and the C4 methyl protons. |

| -OH | ~4.5-5.5 | Broad Singlet | N/A | 1H | Labile proton, chemical shift is concentration and temperature dependent. |

Visualization: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a typical ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: Unveiling the Carbon Backbone ¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and carbonyl groups, which are not visible in ¹H NMR. The same solvents used for ¹H NMR are applicable here.[5]

Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Trustworthiness: Data Interpretation and Validation The chemical shifts in ¹³C NMR are highly indicative of the carbon's electronic environment.

Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (C4) | ~20 | Aliphatic methyl carbon. |

| -OCH₃ | ~51 | Methyl ester carbon, deshielded by oxygen. |

| -CH- (C2) | ~60 | Alpha-carbon, deshielded by both nitrogen and the carbonyl group. |

| -CH- (C3) | ~68 | Carbon bearing the hydroxyl group. |

| C=O (C1) | ~173 | Carbonyl carbon of the ester, significantly deshielded. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: Probing Molecular Vibrations FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] For a multifunctional molecule like an amino acid ester, FTIR is excellent for confirming the presence of O-H, N-H, C=O, and C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) Attenuated Total Reflectance (ATR) has become the preferred method for many samples as it requires minimal to no sample preparation.[6][7]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.[7]

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Trustworthiness: Data Interpretation and Validation Specific functional groups absorb at characteristic frequencies. The presence of these key bands validates the molecular structure.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500 - 3200 | O-H and N-H stretch | Alcohol (-OH) & Amine (-NH₂) | A broad, strong band indicating the presence of hydroxyl and amino groups, likely involved in hydrogen bonding. |

| 3000 - 2850 | C-H stretch | Aliphatic (sp³ C-H) | Absorption from the methyl and methine groups. |

| ~1740 | C=O stretch | Ester (-COOCH₃) | A strong, sharp peak characteristic of the ester carbonyl group. |

| ~1600 | N-H bend | Primary Amine (-NH₂) | A medium intensity band, sometimes obscured by other peaks. |

| 1250 - 1050 | C-O stretch | Ester & Alcohol | Strong absorptions corresponding to the C-O single bonds of the ester and alcohol functionalities. |

Visualization: ATR-FTIR Experimental Workflow

Caption: Simplified workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Weighing the Molecules Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) is a common ionization technique where high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragments.[8][9]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded by a beam of electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being a high-energy radical cation, undergoes fragmentation to produce smaller, more stable ions.[8]

-

Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Trustworthiness: Data Interpretation and Validation The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), confirming the molecular weight.[1] The fragmentation pattern must be consistent with the known fragmentation rules for esters and amines.[8][9]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Fragmentation Pathway |

| 133 | [M]⁺• | Molecular Ion (C₅H₁₁NO₃)⁺• |

| 118 | [M - CH₃]⁺ | Loss of a methyl radical from C4. |

| 102 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester. |

| 74 | [M - COOCH₃]⁺ | Alpha-cleavage, loss of the carbomethoxy group. This is a very common fragment for amino acid methyl esters. |

| 88 | [CH(NH₂)COOCH₃]⁺ | Cleavage of the C2-C3 bond. |

| 45 | [CH(OH)CH₃]⁺ | Cleavage of the C2-C3 bond. |

Visualization: Simplified EI-MS Fragmentation Pathway

Caption: Key fragmentation pathways for the molecular ion.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic methods. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity, FTIR confirms the presence of essential hydroxyl, amino, and ester functional groups, and Mass Spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. The collective data from these techniques provides a robust and self-validating characterization, ensuring the identity and purity of this vital chemical building block for advanced scientific research and development.

References

-

PubChem. Methyl 2-amino-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

-

University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

PubChem. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. [Link]

-

YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. [Link]

-

PubChem. (2R,3S)-2-amino-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. (2R,3R)-Methyl 2-amino-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

-

Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1729-1738. [Link]

-

University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

University of Florida. Sample Preparation – FT-IR/ATR. [Link]

-

Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. [Link]

-

ResearchGate. Which solvents I should use for taking NMR of amino acid? [Link]

-

da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(35), 21543-21550. [Link]

-

Akutsu, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5123. [Link]

-

ResearchGate. "N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. [Link]

-

MySkinRecipes. This compound. [Link]

-

SpectraBase. Methyl 2-([(benzyloxy)carbonyl]amino)-3-hydroxybutanoate. [Link]

-

PubChem. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. FTIR spectra of poly(β-amino esters) with and without APTES. [Link]

-

Agilent Technologies. A Comprehensive Guide to FTIR Analysis. [Link]

-

Human Metabolome Database. (2S,3R)-3-Hydroxy-2-methylbutanoic acid. [Link]

-

PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Methyl 2-amino-3-hydroxybutanoate | C5H11NO3 | CID 324007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 | CID 56777184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. thiele.ruc.dk [thiele.ruc.dk]

An In-Depth Technical Guide to the NMR Spectrum of L-Threonine Methyl Ester

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of L-Threonine methyl ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in fundamental principles and practical experimental considerations. We will explore the structural nuances of the molecule, outline a robust protocol for sample preparation, and dissect the ¹H and ¹³C NMR spectra, explaining the causality behind the observed chemical shifts and coupling patterns.

The Structural Landscape of L-Threonine Methyl Ester

L-Threonine methyl ester, the methylated form of the essential amino acid L-Threonine, possesses a unique structural framework that directly influences its NMR spectrum. The key feature is the presence of two adjacent stereocenters: the α-carbon (Cα) and the β-carbon (Cβ). This (2S, 3R) configuration renders the molecule chiral and introduces diastereotopicity, a critical concept for accurate spectral interpretation.[1][2] The protons on a CH₂ group or the carbons in a molecule with a nearby chiral center can have different chemical environments and, therefore, different chemical shifts.[2][3][4]

To facilitate our discussion, we will use the following atom numbering convention:

Caption: Structure of L-Threonine methyl ester with atom labels.

Understanding this structure is paramount, as it predicts that every single proton and carbon will have a unique signal in the NMR spectrum.

Experimental Protocol: Acquiring a High-Quality Spectrum

The integrity of any NMR analysis rests on the quality of the sample preparation. A homogenous solution, free from particulate matter and paramagnetic impurities, is essential for achieving high resolution and sharp lineshapes.[5][6] L-Threonine methyl ester is commonly available as a hydrochloride salt (CH₃CH(OH)CH(NH₂)COOCH₃ · HCl), which is a white powder with good solubility in polar solvents.

Workflow for NMR Sample Preparation

Caption: Step-by-step workflow for preparing an NMR sample.

Causality in Experimental Choices:

-

Choice of Solvent : The selection of a deuterated solvent is critical. Deuterium oxide (D₂O) is an excellent choice due to the high polarity of the analyte. In D₂O, the acidic protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum by removing broad signals and eliminating their couplings to other protons. Methanol-d₄ (CD₃OD) is another option where exchange also occurs. For observing these exchangeable protons, a non-protic solvent like DMSO-d₆ would be necessary. The solvent can also influence the chemical shifts of nearby carbons and protons.[7][8][9][10]

-

Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL is typically sufficient to obtain a good signal-to-noise ratio in a few minutes.[11] Since ¹³C has a much lower natural abundance and gyromagnetic ratio, a higher concentration (20-50 mg) is recommended to reduce acquisition time.[12]

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of L-Threonine methyl ester is a rich source of structural information. Each proton provides a distinct signal, the position (chemical shift) of which is determined by its electronic environment, and the splitting pattern (multiplicity) of which is determined by its neighboring protons.

Predicted ¹H NMR Spectral Data (in D₂O)

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Hγ (γ-CH₃) | ~1.3 | Doublet (d) | J(Hγ, Hβ) ≈ 6.5 Hz | Coupled to the single Hβ proton. |

| Hα | ~3.6 | Doublet (d) | J(Hα, Hβ) ≈ 4.0 Hz | Coupled to the single Hβ proton. Shifted downfield by the adjacent ester and ammonium groups. |

| Hβ | ~4.2 | Doublet of Quartets (dq) | J(Hβ, Hγ) ≈ 6.5 Hz, J(Hβ, Hα) ≈ 4.0 Hz | Coupled to both the three Hγ protons and the single Hα proton. |

| OCH₃ | ~3.7 | Singlet (s) | N/A | No adjacent protons to couple with. |

| NH₃⁺ / OH | N/A | N/A | N/A | Exchange with D₂O solvent, signals disappear. |

Note: These are approximate values based on typical data for L-Threonine and related amino acid esters.[13][14] Actual values can vary with pH, concentration, and temperature.

Key ¹H-¹H Couplings (COSY)

The connectivity between protons can be definitively established using a 2D COSY (Correlation Spectroscopy) experiment. The expected correlations provide a fingerprint of the molecule's spin system.

Caption: Expected ¹H-¹H COSY correlations in L-Threonine methyl ester.

-

The Hγ - Hβ - Hα Spin System : The γ-methyl protons (Hγ) are coupled only to Hβ, resulting in a doublet. The α-proton (Hα) is also coupled only to Hβ, appearing as another doublet. The β-proton (Hβ) serves as the linchpin, being coupled to both Hγ (a quartet) and Hα (a doublet), which results in the complex doublet of quartets multiplicity.

-

The OCH₃ Singlet : The methyl ester protons are isolated from other protons by the carbonyl group and oxygen atom, so they do not exhibit any coupling and appear as a sharp singlet.

Interpreting the ¹³C NMR Spectrum

A standard ¹³C NMR spectrum is acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single, sharp line. The chemical shift is highly sensitive to the carbon's local electronic environment.

Predicted ¹³C NMR Spectral Data

| Carbon Label | Expected Chemical Shift (δ, ppm) | Notes |

| Cγ (γ-CH₃) | ~20-22 | Aliphatic methyl carbon, in the most upfield region. |

| OCH₃ | ~52-54 | Methoxy carbon, deshielded by the attached oxygen. |

| Cα | ~60-63 | Deshielded by both the nitrogen and the carbonyl carbon. |

| Cβ | ~67-69 | Deshielded by the attached hydroxyl group. |

| C' (C=O) | ~173-176 | Ester carbonyl carbon, in the most downfield region. |

Note: Values are based on data for L-Threonine and general ranges for amino acid esters.[15][16][17] The solvent can have a noticeable effect on carbonyl carbon shifts.[7][18]

Conclusion

The NMR spectrum of L-Threonine methyl ester is a direct reflection of its intricate stereochemical structure. The two chiral centers give rise to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra. A correct interpretation hinges on understanding concepts like chemical shift, spin-spin coupling, and the influence of the experimental conditions, particularly the choice of solvent. By following a meticulous sample preparation protocol and leveraging both 1D and 2D NMR techniques, researchers can fully elucidate the structure and connectivity of this molecule with high confidence. This guide provides the foundational knowledge and practical steps necessary to achieve an accurate and insightful analysis.

References

-

SpectraBase. (n.d.). L-Threonine, o-tert.-butyl-N-(3-methylbutyl)-, methyl ester - Optional[13C NMR]. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Threonine methyl ester hydrochloride - Optional[13C NMR]. Wiley. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem Compound Database. Retrieved from [Link]

-

Kricheldorf, H. R. (1979). 15 N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. Magnetic Resonance in Chemistry, 12(7), 414-417. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. NMR Facility. Retrieved from [Link]

-

Akai, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4545. Retrieved from [Link]

-

Amero, C., et al. (2009). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Journal of the American Chemical Society, 131(10), 3448–3449. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Threonine at BMRB (bmse000049). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000167). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

-

ResearchGate. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. Request PDF. Retrieved from [Link]

-

ResearchGate. (2020). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167). Retrieved from [Link]

-

ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

-

ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]

-

University of Calgary. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

Sources

- 1. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. hmdb.ca [hmdb.ca]

- 14. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 15. L-Threonine(72-19-5) 13C NMR spectrum [chemicalbook.com]

- 16. bmse000049 L-Threonine at BMRB [bmrb.io]

- 17. hmdb.ca [hmdb.ca]

- 18. researchgate.net [researchgate.net]

(2S,3R)-methyl 2-amino-3-hydroxybutanoate CAS number 39994-75-7

An In-depth Technical Guide to (2S,3R)-methyl 2-amino-3-hydroxybutanoate CAS Number: 39994-75-7

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This compound, commonly known as L-Threonine methyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Typically supplied as a stable hydrochloride salt (CAS: 39994-75-7), this compound serves as a protected derivative of the essential amino acid L-threonine. Its primary utility lies in peptide synthesis and as a starting material for complex, stereospecific molecules, including advanced antibiotic intermediates. This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, rigorous analytical methodologies for quality control, key applications, and essential safety procedures. The insights herein are designed to empower researchers to effectively utilize this versatile reagent with confidence and precision.

Introduction and Core Principles

This compound is the methyl ester derivative of L-threonine, an α-amino acid bearing two chiral centers at the C2 (S-configuration) and C3 (R-configuration) positions. The esterification of the carboxylic acid functionality serves as a crucial protecting group strategy, deactivating the carboxylate's nucleophilicity and allowing the amine group to be selectively manipulated, most commonly in amide bond formation during peptide synthesis.[1]

The compound is almost exclusively handled as its hydrochloride salt. This is not merely a matter of convenience; the salt form significantly enhances the compound's stability and increases its solubility in various solvents, particularly polar protic solvents like water and alcohols.[1] From a practical standpoint, the hydrochloride form is often the direct, unpurified product of common esterification reactions, streamlining the synthetic workflow.

Physicochemical and Handling Properties

A clear understanding of the compound's physical properties is fundamental to its successful application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 39994-75-7 | [2][3] |

| Molecular Formula | C₅H₁₂ClNO₃ | [3] |

| Molecular Weight | 169.61 g/mol | [2][3] |

| IUPAC Name | (2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-aminium | [3] |

| Synonyms | L-Threonine methyl ester hydrochloride, Methyl L-threoninate HCl | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | ~64 °C | |

| Optimal Storage | Keep in a dark place under an inert atmosphere; long-term at -20°C | [2] |

Synthesis and Manufacturing Workflow

The predominant method for synthesizing L-Threonine methyl ester hydrochloride is the Fischer esterification of L-Threonine. This acid-catalyzed reaction is efficient and high-yielding. The use of thionyl chloride in methanol is a field-proven, robust method as it generates HCl in situ, which acts as the necessary catalyst and also forms the final hydrochloride salt.[4][5]

Diagram: Synthesis Workflow

Caption: High-level workflow for the synthesis of L-Threonine methyl ester HCl.

Protocol 3.1: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for the esterification of amino acids.[4][5]

-

System Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/salt bath.

-

Reagent Charging: Add 150 mL of anhydrous methanol to the flask and cool to -10°C with stirring.

-

Catalyst Addition: Slowly add thionyl chloride (39.0 mL, 0.542 mol) dropwise via the dropping funnel to the cooled methanol. Causality Note: This exothermic reaction generates HCl gas, the catalyst. Slow addition is critical to control the temperature and prevent excessive pressure buildup.

-

Substrate Addition: Once the addition is complete, add L-Threonine (17.85 g, 0.15 mol) portion-wise to the reaction mixture.

-

Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (~22°C). Stir for 16 hours. The reaction should become a clear, homogeneous solution.

-

Isolation: Remove the methanol and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude solid is L-Threonine methyl ester hydrochloride, often in near-quantitative yield.[4]

-

Purification (Optional): If required, the crude product can be recrystallized from a solvent system like ethyl acetate/hexane to achieve higher purity.[4]

Analytical and Quality Control

Rigorous quality control is paramount to ensure the material is suitable for its intended application, particularly in GMP environments. Analysis must confirm not only chemical identity and purity but also, most critically, the stereochemical integrity of the compound.

Diagram: Analytical Quality Control Workflow

Caption: A standard analytical workflow for quality control and batch release.

Structural Elucidation

-

¹H NMR Spectroscopy: Confirms the molecular structure. Expected signals include a singlet for the methyl ester protons (~3.8 ppm), multiplets for the α- and β-protons, and a doublet for the C4-methyl group (~1.2 ppm).

-

Mass Spectrometry (MS): Confirms the molecular weight. For the hydrochloride salt, ESI-MS will show the protonated molecule [M+H]⁺ corresponding to the free base at m/z 134.08.

Chiral Purity Assessment

Maintaining the (2S,3R) stereochemistry is critical, as biological systems are highly stereoselective. Enantiomeric or diastereomeric impurities can lead to undesired side effects or reduced efficacy in a final drug product. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this analysis.[6]

Protocol 4.2.1: Chiral HPLC for Stereoisomeric Purity

This protocol provides a robust starting point for separating the four possible stereoisomers of threonine methyl ester.[6][7]

-

System: An HPLC system equipped with a UV detector.

-

Column: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), such as an Astec CHIROBIOTIC™ T column (25 cm x 4.6 mm, 5 µm).[6] Causality Note: This type of CSP provides a complex chiral environment with multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance), enabling the separation of enantiomers without derivatization.

-

Mobile Phase: A mixture of methanol and water. The ratio must be optimized empirically to achieve baseline separation. Modifiers like 0.1% trifluoroacetic acid (TFA) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

-

Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is observed. b. Inject 10 µL of the sample solution. c. Record the chromatogram. The four stereoisomers (2S,3R; 2R,3S; 2S,3S; 2R,3R) should elute at distinct retention times, allowing for their quantification.

Applications in Research and Drug Development

The value of this compound HCl stems from its identity as a protected, stereochemically defined building block.

-

Peptide Synthesis: It is a fundamental reagent in both solid-phase and solution-phase peptide synthesis. The methyl ester protects the C-terminus, allowing the free amine to be coupled to the activated C-terminus of another amino acid (e.g., an Fmoc- or Boc-protected amino acid) using standard coupling reagents like EDCI/HOBt.[5][8]

-

Chiral Precursor for Pharmaceuticals: The compound is a key starting material in the synthesis of more complex chiral molecules. Notably, it is a precursor in the industrial production of 4-acetoxyazetidin-2-one (4-AA), a core intermediate for penem and carbapenem antibiotics.[9]

-

Biochemical Research: As a derivative of an essential amino acid, it is used in biochemical studies, such as investigating enzyme kinetics or as a component in specialized cell culture media.[10][11]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [2][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [2][12] |

| Pictogram | GHS07 | Exclamation Mark | [2] |

| Signal Word | Warning | [2] |

Handling Recommendations:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[12]

-

Avoid inhalation of the powder by using engineering controls or a suitable respirator (e.g., N95).

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Conclusion

This compound hydrochloride is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, biologically active molecules. Its utility is predicated on its high purity and, most importantly, its stereochemical fidelity. By employing the robust synthesis and rigorous analytical methods detailed in this guide, researchers and drug development professionals can confidently integrate this vital chiral building block into their workflows, accelerating the discovery and development of next-generation therapeutics.

References

- PubChem. (n.d.). methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. National Center for Biotechnology Information.

- Human Metabolome Database. (2005). (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351).

- EvitaChem. (n.d.). (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate.

- MedchemExpress. (n.d.). (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.

- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-.

- Fisher Scientific. (n.d.). (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee.

- Chemsrc. (n.d.). Methyl (3S)-3-hydroxybutanoate.

- Sigma-Aldrich. (n.d.). methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride.

- MedChemExpress. (2023). (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride-SDS.

- Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

- PubMed. (n.d.). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase.

- ResearchGate. (n.d.). Chemical Synthesis of AJ-024.

-

PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride.

- BenchChem. (n.d.). A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides.

- PubChem. (n.d.). Methyl 2-amino-3-hydroxybutanoate. National Center for Biotechnology Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).

- BenchChem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl (R)-(-)-3-hydroxybutyrate.

- ChemicalBook. (n.d.). methyl (2S)-2-amino-3,3-dimethylbutanoate - Safety Data Sheet.

- Google Patents. (n.d.). Synthesis method of D-threonine.

- Google Patents. (n.d.). Chiral separations of amino acids.

- ACS Publications. (2025). Biosynthesis of Methyl (2S,3R)-2-[(Benzoylamino)methyl]-3-hydroxybutanoate in High Space-Time Yield with Immobilized Engineered Carbonyl Reductase.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- Apollo Scientific. (n.d.). 2-Amino-3-methylbutane.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Butanoic acid, 3-hydroxy-, ethyl ester.

- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers.

-

BLDpharm. (n.d.). BD2482-Methyl 2-amino-3-hydroxybutanoate hydrochloride. Retrieved from a valid URL.

- PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxybutanoate. National Center for Biotechnology Information.

- FUJIFILM Wako Chemicals. (n.d.). Methyl 2-amino-3-hydroxybutanoate hydrochloride・(2R,3R).

- PubChem. (n.d.). (2R,3R)-Methyl 2-amino-3-hydroxybutanoate. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR.

Sources

- 1. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]

- 2. methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride | 39994-75-7 [sigmaaldrich.com]

- 3. L-Threonine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate (EVT-15334240) [evitachem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

Chirality of methyl 2-amino-3-hydroxybutanoate

An In-Depth Technical Guide to the Chirality of Methyl 2-Amino-3-hydroxybutanoate

Abstract

Methyl 2-amino-3-hydroxybutanoate, the methyl ester of the essential amino acid threonine, is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical development. Possessing two stereogenic centers, it exists as four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The precise stereochemical configuration of this molecule is paramount, as it fundamentally dictates its biological activity, pharmacokinetic profile, and efficacy in therapeutic applications. This technical guide provides a comprehensive overview of the stereochemical landscape of methyl 2-amino-3-hydroxybutanoate, detailing robust analytical methodologies for the definitive determination and separation of its stereoisomers. We present field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC), Gas-Liquid Chromatography (GLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causal mechanisms behind method selection and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to control and verify the stereochemical integrity of this critical chiral intermediate.

Introduction: The Stereochemical Imperative

Chirality is a cornerstone of modern pharmacology. The differential interaction of enantiomers and diastereomers with chiral biological targets (e.g., enzymes, receptors) often leads to significant variations in their pharmacological and toxicological profiles.[1][2] Methyl 2-amino-3-hydroxybutanoate is a derivative of threonine, an amino acid with two chiral centers at the C2 (α) and C3 (β) positions. This structural feature gives rise to four possible stereoisomers, grouped into two pairs of enantiomers (threo and allo forms).[3][4]

-

(2S,3R)- and (2R,3S)-isomers: The threo diastereomers (L-threonine methyl ester and D-threonine methyl ester, respectively).

-

(2S,3S)- and (2R,3R)-isomers: The allo diastereomers (L-allo-threonine methyl ester and D-allo-threonine methyl ester, respectively).

The "DL" designation typically refers to a mixture of the D- and L-enantiomers of the common "threo" diastereomer.[3] Ensuring the stereochemical purity of a desired isomer is a critical step in the synthesis of active pharmaceutical ingredients (APIs) to maximize therapeutic effect and minimize potential off-target toxicity. This guide provides the technical foundation for achieving and verifying this purity.

Physicochemical Properties of Stereoisomers

Enantiomers share identical physical properties in an achiral environment, except for their interaction with plane-polarized light.[5] Diastereomers, however, possess distinct physical properties, which can be exploited for their separation.[3] While comprehensive data for all four methyl ester stereoisomers is not consolidated in a single source, the properties of the parent amino acids provide a strong predictive basis.

Table 1: Physicochemical Data for Threonine Stereoisomers

| Stereoisomer | Configuration | Parent Amino Acid | Expected Optical Rotation of Ester |

|---|---|---|---|

| 1 | (2S,3R) | L-Threonine | Levorotatory (-) |

| 2 | (2R,3S) | D-Threonine | Dextrorotatory (+) |

| 3 | (2S,3S) | L-allo-Threonine | Dextrorotatory (+) |

| 4 | (2R,3R) | D-allo-Threonine | Levorotatory (-) |

Note: The sign of optical rotation for the ester does not always directly correlate with the parent amino acid and must be determined empirically. There is no simple way to predict the direction of rotation based on the (R/S) configuration alone.[5]

Methodologies for Chiral Determination and Separation

The selection of an analytical technique depends on the objective, whether it is for qualitative identification, quantitative analysis of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.), or preparative-scale separation.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the most powerful technique for resolving stereoisomers.[2] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, thus, separation.

Chiral HPLC is a versatile method for both analytical and preparative-scale separations of amino acid esters.[6][7]

Expertise & Experience: The choice of CSP is the most critical parameter. For polar, ionic compounds like amino acid esters, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) and polysaccharide-based CSPs are often the most effective.[8][9] Macrocyclic glycopeptides are particularly advantageous as they are compatible with aqueous mobile phases and can separate underivatized amino acids and their esters.[9] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, often show excellent enantioselectivity, especially after derivatization of the analyte.[8]

Protocol 1: Chiral HPLC Separation using a Macrocyclic Glycopeptide CSP

-

Objective: To resolve the four stereoisomers of methyl 2-amino-3-hydroxybutanoate.

-

Column: Astec® CHIROBIOTIC™ T (Teicoplanin-based CSP).

-

Mobile Phase: A mixture of methanol and water. The optimal ratio must be determined empirically. Additives like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA) can sharpen peaks and improve resolution by modifying the ionization state of the analyte and stationary phase.[6][10]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 210 nm.[6]

-

Temperature: 25 °C.[6]

-

Procedure:

-

Prepare the mobile phase, ensuring thorough mixing and degassing.

-

Dissolve the sample mixture in the mobile phase to a concentration of approximately 1 mg/mL.[6]

-

Inject the sample onto the equilibrated HPLC system.

-

Monitor the chromatogram for the separation of the four peaks corresponding to the stereoisomers.

-

-

Trustworthiness: This protocol is self-validating. The resolution of four distinct peaks from a synthesized mixture confirms the method's efficacy. The elution order can be confirmed by injecting standards of known configuration, if available. Retention times often exhibit a "U-shaped" profile with varying organic modifier concentrations on this type of column.[9]

For volatile derivatives, chiral GLC offers excellent resolution. The analytes must first be derivatized to increase their volatility.

Expertise & Experience: The key to successful GLC separation is the choice of derivatization strategy and a suitable chiral column. N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives have proven effective for separating all four threonine stereoisomers on a Chirasil-Val column.[11] This method has the distinct advantage that the threo forms (L- and D-threonine) elute significantly earlier than the allo forms, simplifying the quantification of diastereomeric impurities.[11]

Protocol 2: Chiral GLC Separation via Derivatization

-

Objective: To determine the optical and diastereomeric purity of a threonine methyl ester sample.

-

Derivatization:

-

Convert the amino group to an N-isobutoxycarbonyl derivative.

-

Esterify the carboxylic acid and hydroxyl group with 2,2,2-trifluoroethanol under anhydrous conditions to form the N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester.[11]

-

-

Column: Capillary column with a Chirasil-Val stationary phase.[11]

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient is required to resolve all four peaks.

-

Detector: Flame Ionization Detector (FID).

-

Procedure:

-

Perform the two-step derivatization of the sample.

-

Dissolve the derivatized product in a suitable volatile solvent (e.g., dichloromethane).

-

Inject the sample into the GC.

-

Analyze the resulting chromatogram. The threo enantiomers will elute first, followed by the allo enantiomers.[11]

-

-

Trustworthiness: The clear separation between the diastereomeric pairs (threo vs. allo) provides an intrinsic check on the method's resolving power.[11] Quantitative analysis of one diastereomer in the presence of a large excess of the other is readily achievable.

Table 2: Comparative Summary of Chiral Chromatography Techniques

| Technique | Stationary Phase Example | Mobile/Carrier Phase | Derivatization Required? | Key Advantages |

|---|---|---|---|---|

| HPLC | Teicoplanin (Macrocyclic Glycopeptide)[9] | Methanol/Water + additives[6] | No | Direct analysis, versatile, preparative scale possible. |

| GLC | Chirasil-Val[11] | Helium | Yes | High resolution, distinct separation of diastereomers.[11] |

NMR Spectroscopy: Probing the Chiral Environment

While standard NMR cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers and for determining enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[12][13]

Expertise & Experience: The formation of diastereomeric derivatives by reacting the chiral analyte with a pure chiral reagent (CDA) creates new compounds with distinct NMR spectra.[13][14] The chemical shift differences (Δδ) between the signals of the two resulting diastereomers can be integrated to determine the enantiomeric composition of the original sample. ¹H and ³¹P NMR are particularly useful for this analysis.[12] For instance, reacting a racemic mixture of an amino acid ester with a 5'-aminoacidyl nucleotide allows for the in-situ determination of the diastereomeric ratio of the resulting dipeptide by integrating ³¹P or ¹H NMR peaks.[12]

Protocol 3: Enantiomeric Purity by NMR using a Chiral Derivatizing Agent

-

Objective: To determine the enantiomeric excess (e.e.) of a methyl 2-amino-3-hydroxybutanoate sample.

-

Reagent: An enantiomerically pure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride or (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid.[14]

-

Solvent: Deuterated chloroform (CDCl₃) or another suitable aprotic solvent.

-

Procedure:

-

React the methyl 2-amino-3-hydroxybutanoate sample with a slight excess of the CDA in an NMR tube.

-

Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if using a fluorine-containing CDA).[14]

-

Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methyl ester protons or the α-proton) in the two newly formed diastereomers.

-

Carefully integrate the areas of these two signals.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

-

-

Trustworthiness: The method is self-validating as the presence of two distinct, well-resolved signals for the diastereomeric products confirms successful differentiation. Running a control reaction with a racemic standard will establish the expected chemical shifts for both diastereomers.[12]

Visualizing the Workflow

Diagrams are essential for clarifying complex analytical processes.

Caption: Workflow for chiral separation by HPLC.

Caption: Logic for NMR-based enantiomeric excess determination.

Conclusion

The robust characterization of the chirality of methyl 2-amino-3-hydroxybutanoate is a non-negotiable aspect of its application in pharmaceutical synthesis. This guide has detailed the primary analytical techniques—chiral HPLC, chiral GLC, and NMR spectroscopy—that provide the necessary resolution and data integrity. Chiral chromatography, particularly HPLC with macrocyclic glycopeptide columns, offers a direct and powerful method for separating all four stereoisomers without derivatization. For higher resolution needs, GLC with prior derivatization is an excellent alternative. NMR spectroscopy, when coupled with chiral derivatizing agents, provides an elegant and precise method for quantifying enantiomeric purity. By applying these validated protocols, researchers can confidently ascertain and control the stereochemical identity of their compounds, ensuring the quality, safety, and efficacy of the resulting drug candidates.

References

-

Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293-300. [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Grobuschek, N., Schmid, M. G., Tuscher, C., Ivanova, M., & Gübitz, G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

-

Aschauer, P., Lämmerhofer, M., & Lindner, W. (2011). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 16(7), 5827-5847. [Link]

-

Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

Engelhart, M., Kuder, L., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(47), 12154-12158. [Link]

-

Lee, J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-hydroxybutanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

Pearson. (n.d.). Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). Pearson. [Link]

-

Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 855-866. [Link]

-

Wang, Y., et al. (2021). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 146(18), 5621-5626. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Di Gioia, M. L., et al. (2016). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 21(10), 1328. [Link]

-

Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 240-243. [Link]

-

ResearchGate. (n.d.). Terahertz Spectroscopy Study of the Stereoisomers of Threonine. [Link]

-

Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. benchchem.com [benchchem.com]

- 4. Threonine, an amino acid, has four stereoisomers. The stereoisome... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 11. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids [mdpi.com]

- 14. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereoisomers of L-Threonine Methyl Ester

Prepared by: Gemini, Senior Application Scientist

Abstract

For researchers, scientists, and professionals in drug development, a precise understanding of stereochemistry is not merely academic—it is a fundamental requirement for efficacy and safety. L-Threonine, an essential amino acid, possesses two stereogenic centers, giving rise to a family of four stereoisomers. Its derivative, Threonine methyl ester, serves as a critical chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the four stereoisomers of threonine methyl ester, detailing their structural relationships, physicochemical properties, and the robust analytical methodologies required for their separation and characterization. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices and provides field-proven protocols to ensure scientific integrity and reproducibility.

Foundational Principles: Stereoisomerism in Threonine

Threonine is one of two proteinogenic amino acids, alongside isoleucine, that contains two chiral centers. This structural feature results in the existence of four possible stereoisomers.[1][2] The esterification of the carboxyl group to form the methyl ester does not alter these stereocenters, meaning L-Threonine methyl ester is part of a family of four stereoisomers.

The four stereoisomers are:

-

(2S,3R)-Threonine Methyl Ester (L-Threonine Methyl Ester): The ester of the naturally occurring amino acid.

-

(2R,3S)-Threonine Methyl Ester (D-Threonine Methyl Ester): The enantiomer of L-Threonine methyl ester.

-

(2S,3S)-Threonine Methyl Ester (L-allo-Threonine Methyl Ester): A diastereomer of L-Threonine methyl ester.

-

(2R,3R)-Threonine Methyl Ester (D-allo-Threonine Methyl Ester): The enantiomer of L-allo-Threonine methyl ester and a diastereomer of L-Threonine methyl ester.

Enantiomers are non-superimposable mirror images and share identical physical properties, except for their interaction with plane-polarized light.[3] Diastereomers are stereoisomers that are not mirror images and possess distinct physical and chemical properties, which is a key principle leveraged in their separation.[3]

Synthesis and Physicochemical Properties

Synthesis